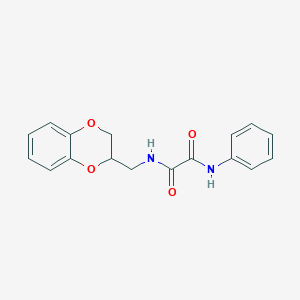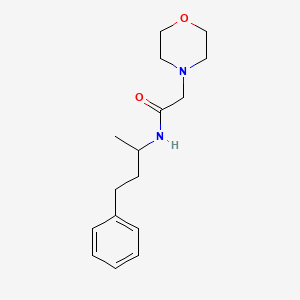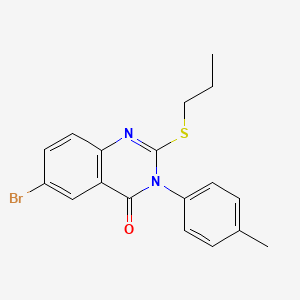
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide, also known as BDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDA is a small molecule that has a unique structure and properties, which make it an attractive candidate for research in areas such as drug development, material science, and biotechnology.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide is not fully understood, but research has shown that it can interact with various cellular targets, including proteins and enzymes. For example, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been shown to inhibit the activity of enzymes such as histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide is its unique structure, which gives it distinct properties and potential applications. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide is relatively easy to synthesize, and its chemical properties make it amenable to various analytical techniques. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide. One potential area of investigation is the development of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide and its interactions with various cellular targets. Finally, research is needed to optimize the synthesis and purification of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide to improve its utility in various applications.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been the subject of extensive research in recent years due to its potential applications in various fields. In drug development, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-phenylethanediamide has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-16(17(21)19-12-6-2-1-3-7-12)18-10-13-11-22-14-8-4-5-9-15(14)23-13/h1-9,13H,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSAGGQYGIQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4227225.png)

![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4227243.png)
![2-(1-naphthyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4227253.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-(2,4-dimethylphenoxy)butanoate](/img/structure/B4227263.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4227289.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227329.png)
![N-(3-fluorophenyl)-2-[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4227333.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4227338.png)
![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4227339.png)
![N-butyl-2-[(dimethylamino)methyl]-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4227345.png)
